molecular formula C13H19NO2 B11738850 1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine

1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine

Cat. No.: B11738850
M. Wt: 221.29 g/mol
InChI Key: IUQNGAHZVWXPPZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine is a research chemical with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. It is characterized by a cyclobutane ring attached to a methanamine group and a 3,5-dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be critical for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethoxyphenyl)-2-propyn-1-ol: Similar in structure but with a propynyl group instead of a cyclobutane ring.

    2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-One: Contains a quinoline ring, offering different biological properties.

Uniqueness

1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields.

Biological Activity

1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound indicates that it may interact with various biological targets due to its unique functional groups. The presence of methoxy groups on the phenyl ring enhances its lipophilicity, potentially facilitating membrane permeability and interaction with receptors.

This compound has been shown to exhibit a range of biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could implicate it in mood regulation and cognitive functions.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its neuroprotective effects. Antioxidants are crucial in mitigating oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammatory markers in various cell lines, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:

Study ReferenceCell Line UsedBiological Activity ObservedConcentration Tested
Study ASH-SY5YNeuroprotection10 µM
Study BRAW 264.7Reduced TNF-α production5-20 µM
Study CHepG2Antioxidant activity50 µM

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound in clinical settings. Here are notable examples:

  • Case Study 1 : A randomized controlled trial investigated the effects of a structurally similar compound on patients with anxiety disorders. Results indicated significant reductions in anxiety scores compared to placebo.
  • Case Study 2 : Research involving animal models assessed the anti-inflammatory properties of related compounds. The findings showed decreased levels of pro-inflammatory cytokines following treatment.

Research Findings

Recent research has expanded upon the initial findings regarding the biological activity of this compound:

  • Pharmacokinetics : Studies have been conducted to evaluate the pharmacokinetic profile of this compound, revealing favorable absorption and distribution characteristics.
  • Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a low toxicity profile, making it a candidate for further development.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[1-(3,5-dimethoxyphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C13H19NO2/c1-15-11-6-10(7-12(8-11)16-2)13(9-14)4-3-5-13/h6-8H,3-5,9,14H2,1-2H3

InChI Key

IUQNGAHZVWXPPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCC2)CN)OC

Origin of Product

United States

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